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Compound of Interest

Compound Name: 5-(2-Chloroethyl)-6-chlorooxindole

Cat. No.: B019368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
5-(2-Chloroethyl)-6-chlorooxindole is a chlorinated oxindole derivative primarily recognized

as a key intermediate in the synthesis of the atypical antipsychotic drug, Ziprasidone. It is also

identified as a process impurity in the final drug product. The most significant reported

biological activity of this compound is its interaction with the human dopamine transporter

(hDAT), where it acts as a substrate.[1][2] This technical guide provides a comprehensive

overview of the available chemical, synthetic, and biological information for 5-(2-
Chloroethyl)-6-chlorooxindole, intended to serve as a resource for researchers in medicinal

chemistry, pharmacology, and drug development. While its role as a synthetic intermediate is

well-documented, a notable gap exists in the public domain regarding its quantitative

pharmacological characterization and the elucidation of its specific effects on cellular signaling

pathways.

Chemical and Physical Properties
The fundamental chemical and physical properties of 5-(2-Chloroethyl)-6-chlorooxindole are

summarized in the table below. This data is essential for its handling, characterization, and use

in experimental settings.
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Property Value Reference

IUPAC Name
6-chloro-5-(2-chloroethyl)-1,3-

dihydro-2H-indol-2-one
[3]

Synonyms

6-Chloro-5-(2-

chloroethyl)indolin-2-one,

Ziprasidone Impurity F

[4][5]

CAS Number 118289-55-7 [4][6]

Molecular Formula C₁₀H₉Cl₂NO [3][4]

Molecular Weight 230.09 g/mol [2][3][4]

Appearance
Pale Pink to White to Yellow-

Orange Solid/Powder
[5][6]

Melting Point 218-221 °C [5]

Solubility
Soluble in Dimethylformamide

(DMF)
[5]

LogP 2.93 [5]

Synthesis and Manufacturing
5-(2-Chloroethyl)-6-chlorooxindole is a crucial intermediate in the multi-step synthesis of

Ziprasidone. Several synthetic routes have been described in the literature, primarily in patents

and process chemistry publications. A common approach involves the Friedel-Crafts acylation

of 6-chlorooxindole with chloroacetyl chloride, followed by reduction of the resulting ketone to

form the 2-chloroethyl side chain.

One documented synthesis pathway involves the following key transformations:

Friedel-Crafts Acylation: 6-chlorooxindole is reacted with chloroacetyl chloride in the

presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the

chloroacetyl group at the 5-position of the oxindole ring.

Ketone Reduction: The carbonyl group of the resulting 5-(chloroacetyl)-6-chlorooxindole is

then reduced to a methylene group. Various reducing agents and conditions have been
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reported for this step, including triethylsilane in the presence of trifluoroacetic acid.

An improved and scalable process has been developed that utilizes a Lewis acid-mediated

selective deoxygenation of the precursor ketone with tetramethyldisiloxane, which allows for a

one-pot synthesis and avoids the isolation of potentially hazardous intermediates.[7] The purity

and impurity profile of 5-(2-Chloroethyl)-6-chlorooxindole are of significant interest in

pharmaceutical manufacturing, as it can be carried over as an impurity in the final Ziprasidone

active pharmaceutical ingredient.

Biological Activity and Mechanism of Action
The primary biological characteristic of 5-(2-Chloroethyl)-6-chlorooxindole reported in the

scientific literature is its activity as a substrate for the human dopamine transporter (hDAT).[1]

[2] The hDAT is a transmembrane protein responsible for the reuptake of dopamine from the

synaptic cleft into presynaptic neurons, thereby regulating the duration and intensity of

dopaminergic signaling.

As a substrate, 5-(2-Chloroethyl)-6-chlorooxindole is recognized and transported by hDAT.

This interaction implies that the compound has the potential to influence dopaminergic

neurotransmission. However, it is critical to note that detailed pharmacological studies

characterizing the potency and efficacy of this interaction are not publicly available.

Quantitative data such as binding affinity (Kᵢ), inhibition constants (IC₅₀) for dopamine uptake,

or the rate of transport (Vₘₐₓ) of 5-(2-Chloroethyl)-6-chlorooxindole itself have not been

reported.

Given its status as an impurity of Ziprasidone, a potent antagonist at dopamine D₂ and

serotonin 5-HT₂ₐ receptors, the potential for 5-(2-Chloroethyl)-6-chlorooxindole to contribute

to the overall pharmacological profile or side effects of Ziprasidone warrants further

investigation.

Signaling Pathways
Currently, there is no published research that elucidates the specific signaling pathways

modulated by 5-(2-Chloroethyl)-6-chlorooxindole. Its interaction with the dopamine

transporter suggests a potential to indirectly influence downstream signaling cascades that are

sensitive to changes in extracellular dopamine levels. However, without further studies, any

depiction of its role in signaling pathways would be purely speculative.
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Experimental Protocols
Detailed experimental protocols for the biological evaluation of 5-(2-Chloroethyl)-6-
chlorooxindole are not described in the literature. However, based on its known interaction

with the human dopamine transporter, a standard in vitro dopamine uptake assay would be a

primary method for its characterization. Below is a representative protocol for such an assay.

Please Note: This is a general protocol and has not been specifically published for 5-(2-
Chloroethyl)-6-chlorooxindole. Optimization would be required for its specific application.

In Vitro Dopamine Uptake Inhibition Assay in hDAT-
expressing Cells
Objective: To determine the potency of 5-(2-Chloroethyl)-6-chlorooxindole to inhibit the

uptake of radiolabeled dopamine into cells heterologously expressing the human dopamine

transporter.

Materials:

Human Embryonic Kidney (HEK293) cells stably expressing hDAT

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

[³H]-Dopamine (Radioligand)

Unlabeled dopamine

Test compound: 5-(2-Chloroethyl)-6-chlorooxindole

Positive control (e.g., GBR 12909 or cocaine)

Scintillation cocktail

Scintillation counter

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b019368?utm_src=pdf-body
https://www.benchchem.com/product/b019368?utm_src=pdf-body
https://www.benchchem.com/product/b019368?utm_src=pdf-body
https://www.benchchem.com/product/b019368?utm_src=pdf-body
https://www.benchchem.com/product/b019368?utm_src=pdf-body
https://www.benchchem.com/product/b019368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture: Culture hDAT-HEK293 cells in appropriate flasks until they reach 80-90%

confluency.

Cell Plating: Seed the cells into 24- or 48-well plates at a predetermined density and allow

them to adhere and grow for 24-48 hours.

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the

cells with pre-warmed assay buffer.

Compound Incubation: Add assay buffer containing various concentrations of 5-(2-
Chloroethyl)-6-chlorooxindole or the positive control to the wells. Also include wells with

buffer alone for total uptake and wells with a high concentration of a known inhibitor for non-

specific uptake. Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

Radioligand Addition: Add [³H]-Dopamine to all wells at a final concentration close to its Kₘ

for uptake.

Uptake Reaction: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to allow

for dopamine uptake. The incubation time should be within the linear range of uptake.

Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and

washing the cells multiple times with ice-cold assay buffer.

Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with a lysis buffer or

sodium hydroxide). Transfer the lysate to scintillation vials, add scintillation cocktail, and

measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific uptake at each concentration of the test compound by

subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition of

specific uptake against the logarithm of the test compound concentration. Determine the IC₅₀

value by fitting the data to a sigmoidal dose-response curve using non-linear regression

analysis.
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Experimental Workflow: Dopamine Uptake Assay

Culture hDAT-expressing cells

Plate cells in multi-well plates

Wash and pre-incubate cells with test compound

Add [³H]-Dopamine to initiate uptake

Incubate for a defined period

Terminate uptake and wash cells

Lyse cells and measure radioactivity

Data analysis and IC₅₀ determination

Click to download full resolution via product page

Dopamine Uptake Assay Workflow
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Conclusion and Future Directions
5-(2-Chloroethyl)-6-chlorooxindole is a compound of interest primarily due to its role as a

synthetic precursor and process impurity of the widely used antipsychotic, Ziprasidone. Its

identification as a substrate of the human dopamine transporter highlights a potential for

biological activity that may be relevant to the overall pharmacological profile of Ziprasidone.

However, the current body of public knowledge is insufficient to fully characterize its

pharmacological and toxicological properties.

Future research should focus on:

Quantitative Pharmacological Profiling: Determining the binding affinity (Kᵢ) and functional

activity (IC₅₀, EC₅₀, Vₘₐₓ) of 5-(2-Chloroethyl)-6-chlorooxindole at the human dopamine,

serotonin, and norepinephrine transporters.

Off-Target Screening: A broad panel of receptor and enzyme binding assays would be

valuable to identify any potential off-target activities.

In Vivo Studies: Preclinical in vivo studies could help to understand its pharmacokinetic

profile and its effects on locomotor activity and other behavioral models sensitive to

dopaminergic modulation.

Toxicological Assessment: Given its presence as an impurity, a thorough toxicological

evaluation, including genotoxicity and cytotoxicity assays, would be crucial for risk

assessment.

A deeper understanding of the biological effects of 5-(2-Chloroethyl)-6-chlorooxindole will be

beneficial for optimizing the synthesis and purification of Ziprasidone and for a more complete

understanding of its clinical pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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